2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

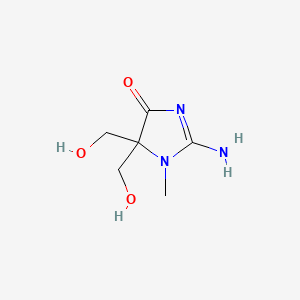

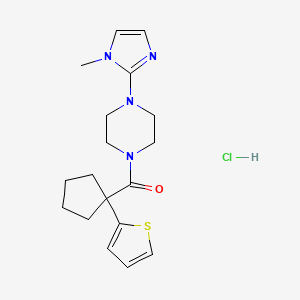

“2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is a chemical compound with the molecular formula C6H11N3O3 . It is also known as ABMI.

Synthesis Analysis

The synthesis of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Molecular Structure Analysis

The molecular structure of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Chemical Reactions Analysis

The primary chemical reaction involving “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” is its reaction with aromatic aldehydes in the boron trifluoride etherate . This results in 2-aryl derivatives of 2′-amino-3′-methyl-(1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-5,5-bis-hydroxymethyl-1-methyl-1,5-dihydro-imidazol-4-one” are characterized by its molecular formula C6H11N3O3 . The average mass is 173.170 Da and the monoisotopic mass is 173.080048 Da .Wissenschaftliche Forschungsanwendungen

Reaction with Aromatic Aldehydes

Scientific Field

This application falls under the field of Organic Chemistry .

Application Summary

The compound reacts with aromatic aldehydes in the presence of boron trifluoride etherate .

Method of Application

The reaction is carried out with aromatic aldehydes in the boron trifluoride etherate .

Results or Outcomes

The reaction results in 2-aryl derivatives of 2′-amino-3′-methyl- (1,3-dioxane)-5-spiro-4′-imidazolidin-5′-one .

Biological Potential of Indole Derivatives

Scientific Field

This application is in the field of Pharmaceutical Sciences .

Application Summary

Indole derivatives, which can be synthesized from the compound, have shown diverse biological activities .

Method of Application

The compound can be used to synthesize various scaffolds of indole for screening different pharmacological activities .

Results or Outcomes

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Synthesis of Imidazole Containing Compounds

Scientific Field

This application is in the field of Medicinal Chemistry .

Application Summary

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Method of Application

The compound can be used to synthesize various scaffolds of imidazole for screening different pharmacological activities .

Results or Outcomes

The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Selective Synthesis of 2,5-bis (aminomethyl)furan

Scientific Field

This application is in the field of Organic Synthesis .

Application Summary

The compound can be used in the selective synthesis of 2,5-bis (aminomethyl)furan .

Method of Application

The reaction pathway over Rh/HZSM-5, which enhanced the sequence of the dehydration–hydrogenation of 2,5-diformylfuran dioxime owing to the surface acidity on the HZSM-5 support .

Results or Outcomes

The high selectivity is likely to be a result of the controlled reaction pathway .

Eigenschaften

IUPAC Name |

2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOQNIALPPCYTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=O)C1(CO)CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2776169.png)

![5-(Mesitylmethyl)-4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline-7-carbonitrile](/img/structure/B2776172.png)

![1-{4-[3-(Cycloheptylamino)-2-hydroxypropoxy]phenyl}propan-1-one](/img/structure/B2776173.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776181.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-oxochromene-2-carboxamide](/img/structure/B2776183.png)

![5-benzyl-3-(p-tolyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2776191.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2776192.png)